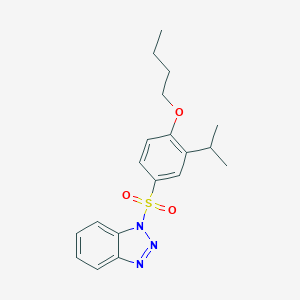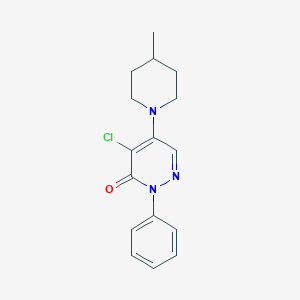
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide, also known as DESM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DESM is a sulfonamide derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Additionally, this compound has been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and inhibit the activity of COX-2. In vivo studies have shown that this compound can reduce the severity of seizures and anxiety-like behavior in animal models. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide in lab experiments is its high purity and yield. This compound has been synthesized using a reliable method that yields a product with high purity. Additionally, this compound has been shown to have low toxicity and can be administered at relatively high doses without adverse effects. One limitation of using this compound in lab experiments is its limited solubility in water. This compound is relatively insoluble in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide research. One area of interest is the potential use of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective properties and can prevent neuronal death caused by oxidative stress and excitotoxicity. Another area of interest is the potential use of this compound as an anti-inflammatory agent. This compound has been shown to reduce the production of pro-inflammatory cytokines and can modulate the activity of the Nrf2 pathway, which is involved in the regulation of oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with diethylamine and 2,5-diethoxyaniline. The resulting product is then purified through recrystallization. This method has been reported to yield this compound in high purity and yield.
Scientific Research Applications
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various fields of research. In neuroscience, this compound has been shown to have neuroprotective properties and can prevent neuronal death caused by oxidative stress and excitotoxicity. This compound has also been studied for its potential as an anticonvulsant and anxiolytic agent. In addition, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C15H25NO4S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO4S/c1-6-16(7-2)21(17,18)15-11-13(19-8-3)12(5)10-14(15)20-9-4/h10-11H,6-9H2,1-5H3 |
InChI Key |
IFZNJVUNTUYNEI-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272227.png)





![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)



![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)

